molecular formula C8H8Cl2O2 B085835 2-(2,4-Dichlorophenoxy)ethanol CAS No. 120-67-2

2-(2,4-Dichlorophenoxy)ethanol

Cat. No. B085835
Key on ui cas rn: 120-67-2
M. Wt: 207.05 g/mol
InChI Key: PCCMNBRZMKANQD-UHFFFAOYSA-N
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Patent
US07253178B2

Procedure details

To a solution of 2-(2,4-dichlorophenoxy)-1-ethanol (10.0 g) in 1,2-dimethoxyethane (200 mL) was added dropwise a solution of phosphorous tribromide (14 g) in 1,2-dimethoxyethane (20 mL) under ice-cooling. The reaction solution was stirred at room temperature for 20 hours. After the reaction solution was concentrated, the residue was diluted with water and ethyl acetate. When saturated aqueous sodium hydrogencarbonate solution was added to the organic layer, an emulsion was formed, which was filtered through Celite. The filtrate was diluted with diethyl ether and saturated aqueous ammonium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography to yield the title compound as a pale yellow oil (6.15 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[O:4][CH2:5][CH2:6]O.P(Br)(Br)[Br:14]>COCCOC>[Br:14][CH2:6][CH2:5][O:4][C:3]1[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(OCCO)C=CC(=C1)Cl
Name
Quantity
14 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with water and ethyl acetate
ADDITION
Type
ADDITION
Details
When saturated aqueous sodium hydrogencarbonate solution was added to the organic layer
CUSTOM
Type
CUSTOM
Details
an emulsion was formed
FILTRATION
Type
FILTRATION
Details
which was filtered through Celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with diethyl ether and saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCCOC1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.15 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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